N-butyl-N,2-diethylbutanamide
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Overview
Description
N-butyl-N,2-diethylbutanamide is an organic compound with the molecular formula C10H21NO It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N,2-diethylbutanamide can be achieved through several methods. One common approach involves the reaction of butanoyl chloride with N-butyl-N,2-diethylamine in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Another method involves the condensation of butanoic acid with N-butyl-N,2-diethylamine using a dehydrating agent like thionyl chloride or phosphorus trichloride. This reaction also requires an inert atmosphere and controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as copper(II) triflate (Cu(OTf)2) can be used to facilitate the reaction between nitriles and di-tert-butyl dicarbonate, resulting in high yields of the desired amide .
Chemical Reactions Analysis
Types of Reactions
N-butyl-N,2-diethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of primary amines.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Alkylated or alkoxylated derivatives.
Scientific Research Applications
N-butyl-N,2-diethylbutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the study of enzyme-substrate interactions and as a model compound in biochemical assays.
Medicine: this compound derivatives have potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-butyl-N,2-diethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to the active site of an enzyme, altering its conformation, and modulating its activity. Additionally, the compound can interact with cellular membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylbutanamide: Similar in structure but with different alkyl groups attached to the nitrogen atom.
N-tert-Butylbutanamide: Contains a tert-butyl group instead of a butyl group.
N-ethyl-N,2-dimethylbutanamide: Similar structure with different alkyl substitutions.
Uniqueness
N-butyl-N,2-diethylbutanamide is unique due to its specific alkyl substitutions, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, including pharmaceuticals and materials science .
Properties
IUPAC Name |
N-butyl-N,2-diethylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO/c1-5-9-10-13(8-4)12(14)11(6-2)7-3/h11H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXXHHBNDWRCRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)C(CC)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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